2,4,5-Trifluorobenzaldehyde

Catalog No.
S752355
CAS No.
165047-24-5
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzaldehyde

CAS Number

165047-24-5

Product Name

2,4,5-Trifluorobenzaldehyde

IUPAC Name

2,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

CYIFJRXFYSUBFW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C=O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=O

Organic Synthesis

,4,5-TFB serves as a versatile building block in organic synthesis due to its combination of reactivity and stability. The presence of fluorine atoms alters its electronic properties, making it more reactive than unsubstituted benzaldehyde in certain reactions while maintaining good stability. This allows for the introduction of the trifluoromethyl group (-CF3) into various complex molecules, leading to diverse applications in pharmaceuticals, materials science, and other fields.

One prominent example involves the synthesis of (R)-selegiline, a drug used to treat Parkinson's disease. 2,4,5-TFB acts as a crucial precursor in the enantioselective synthesis of this drug, highlighting its potential in pharmaceutical development [].

Similarly, 2,4,5-TFB finds use in the synthesis of other biologically active molecules, such as (S)-benzphetamine, an anti-obesity agent, and (S)-sitagliptin, an anti-diabetic drug []. Its versatile reactivity enables the creation of various functional groups and complex structures, making it a valuable tool in medicinal chemistry research.

Material Science

The unique properties of 2,4,5-TFB, including its thermal stability, chemical resistance, and specific electronic interactions, make it a potential candidate for various material science applications. Researchers are exploring its use in the development of:

  • Organic electronics: 2,4,5-TFB can be incorporated into the design of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to tune electrical properties and improve device performance [].
  • Liquid crystals: The introduction of the trifluoromethyl group can influence the liquid crystalline behavior of 2,4,5-TFB derivatives, potentially leading to the development of new materials for display technologies [].
  • Polymers: 2,4,5-TFB can be used as a building block in the synthesis of functional polymers with specific properties, such as improved thermal stability and electrical conductivity, for various applications [].

Origin and Significance:

2,4,5-Trifluorobenzaldehyde is not a naturally occurring compound. It is synthesized in laboratories for various research purposes. Its significance lies in its role as a versatile intermediate in the synthesis of more complex organic molecules. The presence of three fluorine atoms on the aromatic ring makes it an attractive building block due to its unique electronic properties.


Molecular Structure Analysis

2,4,5-Trifluorobenzaldehyde has the chemical formula C7H3F3O. Its structure consists of a benzene ring with three fluorine atoms substituted at positions 2, 4, and 5. A formyl group (CHO) is attached to the benzene ring at position 1 [].

Key Features:

  • The presence of electron-withdrawing fluorine atoms on the ring deactivates the aromatic ring towards electrophilic aromatic substitution reactions. This makes the molecule less reactive compared to unsubstituted benzaldehyde.
  • The formyl group is a reactive site susceptible to nucleophilic addition reactions, allowing further functionalization of the molecule [].

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2,4,5-trifluorobenzaldehyde. A common approach involves the Vilsmeier-Haack reaction, which reacts 2,4,5-trifluorotoluene with N-methylformamide in the presence of phosphorus oxychloride (POCl3) [].

Balanced Chemical Equation:

C6H3F3CH3 + HCON(CH3)2 + POCl3 -> C6H3F3CHO + POCl2(OCH3) + HCl

Other Relevant Reactions:

2,4,5-Trifluorobenzaldehyde can participate in various organic reactions due to the presence of the formyl group. Here are some examples:

  • Aldol condensation: This reaction condenses the aldehyde with a ketone or another aldehyde to form a β-hydroxycarbonyl compound.
  • Wittig reaction: This reaction utilizes a ylide intermediate to convert the aldehyde to an alkene.
  • Reductive amination: This reaction transforms the aldehyde into a primary amine using an amine source and a reducing agent.

Decomposition:

Under extreme heat or strong oxidizing conditions, 2,4,5-trifluorobenzaldehyde can decompose into simpler molecules like carbon dioxide, water, and hydrogen fluoride.


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available [].
  • Boiling Point: 168 °C (lit.) [].
  • Density: 1.408 g/mL at 25 °C (lit.) [].
  • Refractive Index: n20/D 1.482 (lit.) [].
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone [].
  • Stability: Stable under normal storage conditions. May decompose in presence of strong acids or bases.

2,4,5-Trifluorobenzaldehyde is a flammable liquid []. It is considered a mild irritant and may cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,4,5-Trifluorobenzaldehyde

Dates

Modify: 2023-08-15

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